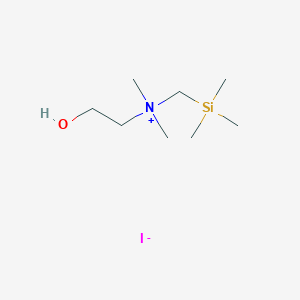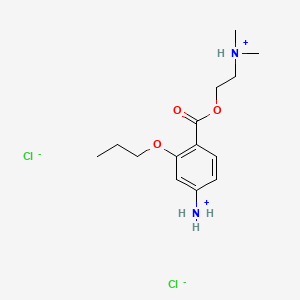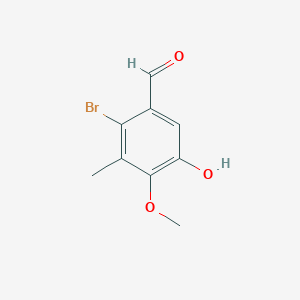
2-bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzoic acid.
Reduction: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-5-hydroxy-4-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-5-8(10)6(4-11)3-7(12)9(5)13-2/h3-4,12H,1-2H3 |
InChI Key |
QCPQJMMBAKZETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)

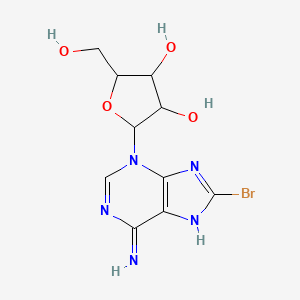
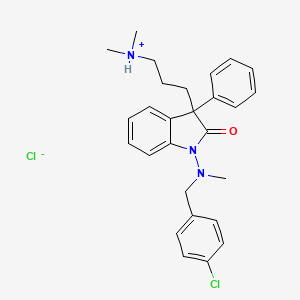
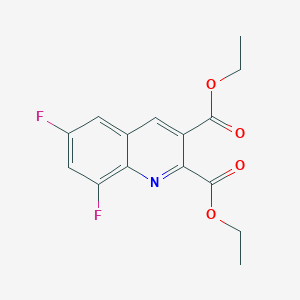
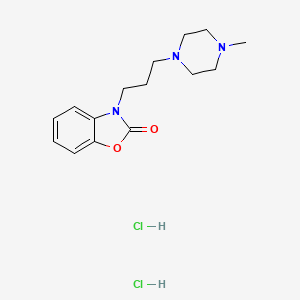
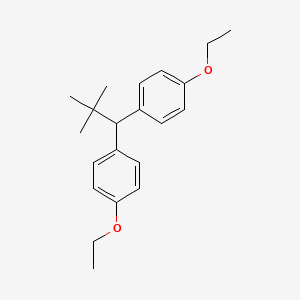


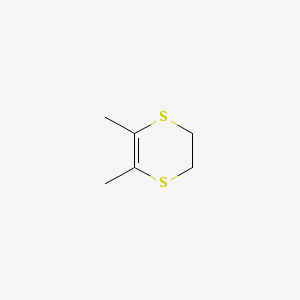
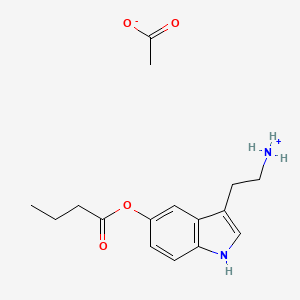
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)
